molecular formula C15H23NO3S B225054 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine

Cat. No. B225054
M. Wt: 297.4 g/mol
InChI Key: FYHQUUAOAMFUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIM-1 inhibitor and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the inhibition of PIM-1 kinase activity. PIM-1 kinase is a serine/threonine kinase that is known to play a crucial role in the regulation of cell growth and survival. Inhibition of PIM-1 kinase activity leads to the downregulation of various signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been found to reduce the expression of various proteins that are involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine in lab experiments include its high potency and specificity for PIM-1 kinase inhibition. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine. These include the development of new cancer treatments based on its PIM-1 kinase inhibition activity, the investigation of its potential applications in other areas such as cardiovascular disease and inflammation, and the development of new analogs with improved potency and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. Its PIM-1 kinase inhibition activity has been extensively studied for its potential applications in cancer research, and there are several future directions for its study in other areas. However, further studies are needed to determine its efficacy and safety in vivo before it can be used in clinical settings.

Synthesis Methods

The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the activity of PIM-1 kinase, which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of PIM-1 kinase activity has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for the development of new cancer treatments.

properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C15H23NO3S/c1-11(2)13-10-15(14(19-4)9-12(13)3)20(17,18)16-7-5-6-8-16/h9-11H,5-8H2,1-4H3

InChI Key

FYHQUUAOAMFUJH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC

Origin of Product

United States

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